2-Bromo-4,5-dimethoxyphenylacetonitrile

Description

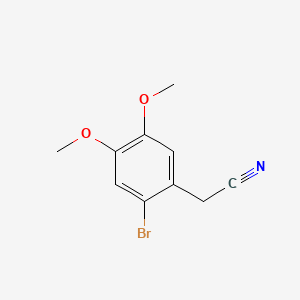

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPMCZMEPRFUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199591 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-39-1 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile from Veratraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis route for producing 2-Bromo-4,5-dimethoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a series of robust and well-documented chemical transformations. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound from veratraldehyde is a four-step process. The initial step involves the electrophilic aromatic substitution to introduce a bromine atom onto the veratraldehyde ring. The aldehyde functionality is then reduced to a benzyl alcohol, which is subsequently converted to a more reactive benzyl bromide. The final step is a nucleophilic substitution with a cyanide salt to yield the target phenylacetonitrile derivative.

Caption: Overall synthetic pathway from Veratraldehyde to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This step involves the bromination of veratraldehyde. Two effective methods are presented below.

Method A: Bromination with Bromine in Methanol

This large-scale procedure provides a high yield of the desired product.[1]

-

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Methanol

-

Bromine

-

Water

-

-

Procedure:

-

In a suitable glass reactor, charge methanol and add powdered 3,4-dimethoxybenzaldehyde with stirring.

-

If necessary, heat the mixture to 30°C to achieve a homogeneous solution.

-

Cool the reaction mixture and add bromine while maintaining the temperature below 40°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Heat the mixture under reflux to distill off a portion of the methanol.

-

Cool the mixture to 20°C and add water with stirring to precipitate the product.

-

Filter the resulting slurry and wash the solid with cold methanol.

-

Dry the product in vacuo at 50°C.

-

Method B: Bromination with KBrO₃ and HBr in Acetic Acid

This method utilizes an in-situ generation of bromine, which can be advantageous for safety and handling.[2]

-

Materials:

-

Veratraldehyde

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Ice water

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, place veratraldehyde, KBrO₃, and glacial acetic acid at room temperature.

-

Stir the mixture using a magnetic stirrer and add HBr (47%) dropwise.

-

Continue stirring for 45 minutes and monitor the reaction by TLC.

-

Pour the mixture into ice water and stir for 10 minutes.

-

Add Na₂S₂O₃ solution until the color of the solution changes, indicating the quenching of excess bromine.

-

Filter the solid precipitate, wash with cold distilled water, and recrystallize from ethanol.

-

Dry the resulting crystals in a desiccator.

-

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

The aldehyde is reduced to the corresponding benzyl alcohol.

-

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

The benzyl alcohol is converted to the corresponding benzyl bromide.[3]

-

Materials:

-

2-Bromo-4,5-dimethoxybenzyl alcohol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Hexane

-

Diethyl ether

-

-

Procedure:

-

In a flask, dissolve 2-bromo-4,5-dimethoxybenzyl alcohol and triphenylphosphine in THF.

-

Cool the mixture to 0°C.

-

Gradually add carbon tetrabromide to the mixture.

-

Stir the mixture for 20 hours at room temperature.

-

Dilute the solution with hexane and diethyl ether.

-

Filter the solution through a silica gel pad and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 10/1) to afford the desired bromide.

-

Step 4: Synthesis of this compound

The final step is the cyanation of the benzyl bromide.

-

Materials:

-

2-Bromo-4,5-dimethoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzyl bromide in DMSO.

-

Separately, dissolve sodium cyanide in DMSO.

-

Add the sodium cyanide solution to the benzyl bromide solution using a dropping funnel.

-

Heat the resulting solution to 90°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the brown solution into ice water.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Melting Point (°C) |

| 1A | Veratraldehyde | Bromine | Methanol | <40°C | 1 hour | 90-92% | 143-146[1] |

| 1B | Veratraldehyde | KBrO₃, HBr | Acetic Acid | Room Temp. | 45 min | up to 82% | 142-144[2] |

| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | NaBH₄ | Methanol | 0°C to RT | 1-2 hours | ~95% (typical) | 95-96[3] |

| 3 | 2-Bromo-4,5-dimethoxybenzyl alcohol | CBr₄, PPh₃ | THF | 0°C to RT | 20 hours | 39%[3] | - |

| 4 | 2-Bromo-4,5-dimethoxybenzyl bromide | NaCN | DMSO | 90°C | 2 hours | ~87% (analogous) | - |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the bromination of veratraldehyde using KBrO₃ and HBr.

References

Spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetonitrile (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in various synthetic pathways. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also presented, along with a visualization of the general analytical workflow.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 2-Bromo-4,5-dimethoxybenzenepropanenitrile¹ | -OCH₃ | 3.84 (s, 6H) | Singlet | N/A |

| =CH-CN | 5.68 (d, 1H) | Doublet | 16.4 | |

| Ph-H | 6.88 (s, 1H) | Singlet | N/A | |

| Ph-H | 7.00 (s, 1H) | Singlet | N/A | |

| Ar-CH= | 7.66 (d, 1H) | Doublet | 16.4 |

¹Data is for the related compound 2-bromo-4,5-dimethoxy cinnamyl nitrile as described in patent CN101407474A.[1] A figure depicting the ¹H NMR of 2-bromo-4,5-dimethoxy benzenepropanenitrile is available in the patent, but a detailed peak list is not provided.[1]

Table 2: ¹³C NMR Spectroscopic Data

No explicit ¹³C NMR data for this compound has been identified in the surveyed literature.

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-Bromo-4,5-dimethoxycinnamylnitrile[1] | C-H (aromatic) | 3060 |

| C-H (aliphatic) | 2962 | |

| C≡N (nitrile) | 2214 | |

| C=C (alkene) | 1614, 1593 | |

| C=C (aromatic) | 1506 | |

| C-O (ether) | 1265, 1163 |

Table 4: Mass Spectrometry Data

| Compound | Ion | m/z Ratio | Relative Intensity |

| 2-Bromo-4,5-dimethoxycinnamylnitrile[1] | [M]⁺ (⁷⁹Br/⁸¹Br) | 267/269 | 100/98 |

| [M-CH₃]⁺ | 252 | - | |

| [M-Br]⁺ | 188 | - | |

| 224 | - | ||

| 145 | - | ||

| 130 | - | ||

| 117 | - | ||

| 102 | - | ||

| 75 | - |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide on the Chemical Reactivity of the Nitrile Group in 2-Bromo-4,5-dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxyphenylacetonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a reactive nitrile group, a substituted phenyl ring with a bromine atom, and an activated methylene group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the chemical reactivity of the nitrile functionality in this compound, focusing on key transformations such as hydrolysis, reduction, and cycloaddition reactions. The resulting products, particularly the corresponding carboxylic acid and primary amine, are valuable precursors for the synthesis of pharmacologically active molecules. For instance, derivatives of this compound are key intermediates in the synthesis of drugs like Ivabradine.[1][2][3]

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, which makes the carbon atom electrophilic. This inherent electrophilicity is the foundation for its most common and synthetically useful transformations.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding 2-Bromo-4,5-dimethoxyphenylacetic acid. This reaction can be effectively carried out under either acidic or basic conditions. The resulting carboxylic acid is a crucial building block for the synthesis of esters, amides, and other derivatives.

Quantitative Data for Hydrolysis

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Basic Hydrolysis | 1. NaOH, reflux; 2. HCl | 2-Bromo-4,5-dimethoxyphenylacetic acid | High | General transformation |

| Acidic Hydrolysis | H2SO4, heat | 2-Bromo-4,5-dimethoxyphenylacetic acid | High | General transformation |

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid like hydrochloric acid until the pH is acidic.

-

Isolation: The precipitated 2-Bromo-4,5-dimethoxyphenylacetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Reduction to Primary Amine

The reduction of the nitrile group to a primary amine, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine, is a critical step in the synthesis of many psychoactive compounds and other pharmaceuticals.[4][5][6] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7]

Quantitative Data for Reduction

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydride Reduction | 1. LiAlH4, THF; 2. H2O | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine | High | [7] |

| Catalytic Hydrogenation | H2, Pd/C, Methanol | 2-Bromo-4,5-dimethoxyphenylpropionitrile | 84.6 | [8] |

| Borohydride Reduction | KBH4, Pyridine/Methanol, reflux | 2-Bromo-4,5-dimethoxyphenylpropionitrile | 80.5 | [8][9] |

Note: The referenced yields are for the reduction of the double bond in a cinnamonitrile precursor to the propionitrile, which is a related reduction. The reduction of the nitrile itself is generally high yielding under these conditions.

Experimental Protocol: Reduction with LiAlH4

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Reagent Addition: A solution of this compound in anhydrous THF is added dropwise to the LiAlH4 suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Execution: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Isolation: The resulting precipitate is filtered off, and the organic layer is separated from the filtrate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Purification can be performed by distillation or chromatography.

Other Important Reactions

Reaction with Organometallic Reagents

The electrophilic carbon of the nitrile group can be attacked by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), to form ketones after hydrolysis of the intermediate imine.[10] This provides a valuable route for the synthesis of various ketone derivatives.

Experimental Workflow: Grignard Reaction

Caption: Reaction of the nitrile with a Grignard reagent to form a ketone.

Cycloaddition Reactions

While less common for simple arylacetonitriles, the nitrile group can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings.[11][12] These reactions typically require the nitrile to be activated or to react with a highly reactive dipole. The potential for [2+2] and [4+2] cycloadditions also exists, though these are more challenging and often require photochemical activation or specific catalysts.[13][14]

Application in Drug Development: Synthesis of Ivabradine

This compound and its derivatives are crucial intermediates in the synthesis of Ivabradine, a heart rate-lowering medication.[1][3] The synthetic route often involves the transformation of the nitrile group or reactions at other positions of the molecule.

Logical Workflow: Utilization in Multi-step Synthesis

Caption: Synthetic pathways utilizing the target compound.

Signaling Pathways of the Amine Derivative

The primary amine derivative, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine (also known as 2C-B), is a potent psychoactive compound that primarily acts on the serotonin receptor system.[4][5][15] It displays high affinity for the 5-HT2A and 5-HT2C receptors.[5][15] Its pharmacological effects are believed to be mediated through its interaction with these G-protein coupled receptors, influencing downstream signaling cascades. Specifically, it has been shown to be a partial agonist at 5-HT2C receptors and a potent antagonist at 5-HT2A receptors.[4][5]

References

- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 2. MD4477B1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts threof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 9. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. study.com [study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cycloaddition - Wikipedia [en.wikipedia.org]

- 15. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary precursors, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathway

The most prevalent and well-documented synthetic route to this compound commences with the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). This is followed by a series of reactions to introduce the cyanomethyl group. An alternative, though less detailed in the provided literature, involves the direct cyanation of a brominated precursor.

The primary pathway can be summarized in the following stages:

-

Bromination of Veratraldehyde: The initial step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

-

Formation of 2-Bromo-4,5-dimethoxycinnamonitrile: The aldehyde is then converted to a cinnamonitrile derivative.

-

Reduction to this compound: The final step involves the reduction of the cinnamonitrile intermediate to the desired product.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited literature for each key step of the primary synthetic pathway.

| Step | Starting Material | Reagents | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |

| 1 | 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 86.5 | 151-152 | [1][2] |

| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Sodium Hydroxide | Acetonitrile | 68.5 | 147-148 | [2] |

| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Potassium Hydroxide | Tetrahydrofuran, Acetonitrile | 71.3 | 147-149 | [1] |

| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | Sodium Borohydride | Pyridine, Methanol | 81.4 | 76-78 | [1] |

| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | Potassium Borohydride | Pyridine, Methanol | 80.5 | 76-78 | [1] |

| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | 10% Palladium on Carbon, Hydrogen | Methanol | 84.6 | 76-78 | [1][2] |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

-

Materials: 3,4-Dimethoxybenzaldehyde, Bromine, Glacial Acetic Acid, Water.

-

Procedure:

-

Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid in a reaction flask with stirring at room temperature.[1][2]

-

Slowly add 30.8ml (0.602 mol) of bromine dropwise to the solution.[1][2]

-

Allow the reaction to proceed for 6 hours at a temperature of 20-30°C.[1][2]

-

After the reaction is complete, add 200ml of water to precipitate a yellow solid.[1][2]

-

Collect the solid by suction filtration, wash with water, and dry under a vacuum to obtain 2-Bromo-4,5-dimethoxybenzaldehyde as white crystals.[1][2]

-

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

-

Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile, Sodium Hydroxide, Ethyl Acetate, Anhydrous Magnesium Sulfate, Ethanol.

-

Procedure:

-

Dissolve 122.0g (0.50 mol) of 2-Bromo-4,5-dimethoxybenzaldehyde in 600ml of acetonitrile and heat to reflux.[2]

-

Add 24.0g (0.60 mol) of sodium hydroxide in batches to the refluxing solution.[2]

-

Continue to reflux for 10 hours.

-

After the reaction, concentrate the mixture and add 200ml of water.

-

Extract the aqueous layer twice with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield 2-Bromo-4,5-dimethoxycinnamonitrile.[2]

-

Step 3: Synthesis of this compound

This step can be achieved through various reduction methods.

-

Method A: Using Sodium Borohydride

-

Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, Sodium Borohydride, Pyridine, Methanol, 10% Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate, Ethanol.

-

Procedure:

-

Dissolve 99.5g (0.37 mol) of 2-Bromo-4,5-dimethoxycinnamonitrile in a mixture of 200ml pyridine and 600ml methanol.[1]

-

Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux.[1]

-

Maintain the reflux for 12 hours.[1]

-

After cooling, decompose the excess sodium borohydride by adding 10% hydrochloric acid.[1]

-

Extract the mixture twice with ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent.[1]

-

Recrystallize the product from ethanol to obtain this compound as white crystals.[1]

-

-

-

Method B: Catalytic Hydrogenation

-

Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, 10% Palladium on Carbon, Methanol, Hydrogen gas, Ethanol.

-

Procedure:

-

Dissolve 120.0g (0.45 mol) of 2-Bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.[1][2]

-

Introduce hydrogen gas and carry out the reduction reaction for 12 hours.[1][2]

-

Upon completion, filter off the palladium on carbon catalyst.[1][2]

-

Evaporate the solvent and recrystallize the residue from ethanol to yield this compound.[1][2]

-

-

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the primary synthetic route from the key precursors to the final product.

Caption: Synthetic pathway for this compound.

References

A Technical Guide to the Solubility of 2-Bromo-4,5-dimethoxyphenylacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-4,5-dimethoxyphenylacetonitrile

This compound is a substituted phenylacetonitrile derivative. Its chemical structure, featuring a bromine atom and two methoxy groups on the phenyl ring, influences its polarity and, consequently, its solubility in various organic solvents. This compound is notably used as a precursor in the synthesis of pharmaceuticals.

Based on patent literature describing its synthesis, this compound is known to be soluble to some extent in solvents such as ethanol, methanol, pyridine, tetrahydrofuran (THF), and ethyl acetate, as these are used in its reaction and purification steps[1][2][3]. For instance, ethanol is frequently mentioned as a solvent for recrystallization, indicating that its solubility is moderate in ethanol at elevated temperatures and lower at room temperature, a desirable characteristic for purification[1][3].

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed journals or major chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Tetrahydrofuran (THF) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound. This method relies on the gravimetric analysis of a saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step removes any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent has completely evaporated, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in g/100 mL or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this crucial information. The provided experimental protocol and data presentation template will aid in the systematic and accurate determination of its solubility in common organic solvents. This will, in turn, facilitate the optimization of synthetic and purification processes involving this important pharmaceutical intermediate.

References

- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 3. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, a key intermediate in the preparation of various pharmaceutically active compounds. This document outlines the underlying chemical principles, details experimental protocols, and presents quantitative data to support a thorough understanding of this important reaction.

Introduction

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry for the functionalization of aromatic rings. The strategic introduction of a bromine atom onto the 3,4-dimethoxybenzaldehyde (veratraldehyde) scaffold is governed by the electronic effects of the existing substituents. Understanding the nuances of this mechanism is critical for optimizing reaction conditions and maximizing the yield of the desired product, which serves as a precursor for various target molecules in drug discovery and development.[1][2]

The Electrophilic Aromatic Substitution Mechanism

The bromination of 3,4-dimethoxybenzaldehyde proceeds through a well-established two-step electrophilic aromatic substitution mechanism. This process involves the attack of the electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity.

Step 1: Formation of the Electrophile

The reaction is initiated by the generation of a potent electrophile, the bromonium ion (Br+). In the presence of a Lewis acid catalyst such as FeBr₃, or in an acidic medium like acetic acid, molecular bromine (Br₂) is polarized, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. In some procedures, an in-situ source of bromine, such as potassium bromate (KBrO₃) in the presence of hydrobromic acid (HBr), is used to generate the electrophile.[1]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π electrons of the 3,4-dimethoxybenzaldehyde ring, acting as a nucleophile, attack the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Directing Effects of Substituents:

The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the benzene ring: the two methoxy groups (-OCH₃) and the aldehyde group (-CHO).

-

Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the ring through resonance, stabilizing the positive charge in the sigma complex, particularly when the attack occurs at the ortho or para positions relative to them.

-

Aldehyde Group (-CHO): This is a deactivating group and a meta-director. It withdraws electron density from the ring through resonance, destabilizing the sigma complex.

In the case of 3,4-dimethoxybenzaldehyde, the two methoxy groups are strongly activating and direct the incoming electrophile to the positions ortho and para to them. The aldehyde group is a deactivating meta-director. The position C-2 is ortho to the C-3 methoxy group and meta to the aldehyde group. The position C-6 is ortho to the C-4 methoxy group. The powerful activating and directing influence of the methoxy groups overrides the deactivating effect of the aldehyde group, leading to substitution at the positions activated by the methoxy groups. The bromine atom preferentially adds to the C-2 position due to the combined directing effects of the C-3 and C-4 methoxy groups and being meta to the deactivating aldehyde group.[1]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bromide ion (Br⁻) or a solvent molecule, removes a proton from the carbon atom bearing the bromine atom. This restores the aromatic π system, yielding the final product, 2-bromo-4,5-dimethoxybenzaldehyde.

Below is a diagram illustrating the overall reaction mechanism:

References

An In-depth Technical Guide on the Material Safety of 2-Bromo-4,5-dimethoxyphenylacetonitrile

Chemical Identification and Physical Properties

This section summarizes the known physical and chemical properties of 2-Bromo-4,5-dimethoxyphenylacetonitrile and its close structural analogs. The data has been aggregated from various chemical databases and supplier information.

| Property | Value (for this compound) | Value (for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile) | Value (for 2-Bromo-4,5-dimethoxybenzyl bromide) |

| CAS Number | 51655-39-1 | 35249-62-8 | 53207-00-4 |

| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₁H₁₂BrNO₂ | C₉H₁₀Br₂O₂ |

| Molecular Weight | Not explicitly found | 270.12 g/mol [1] | 309.98 g/mol [2][3] |

| Appearance | Not explicitly found | Powder | Solid[3] |

| Melting Point | Not explicitly found | Not explicitly found | Not explicitly found |

| Boiling Point | Not explicitly found | Not explicitly found | Not explicitly found |

| Solubility | Not explicitly found | Not explicitly found | Not explicitly found |

Hazard Identification and GHS Classification

Due to the absence of a specific GHS classification for this compound, the classifications for its analogs are presented below. It is prudent to assume that the target compound shares these hazardous properties.

GHS Classification of Analogs

| Hazard Class | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] | Category 4 (Harmful if swallowed)[2] |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[1] | Category 4 (Harmful in contact with skin)[2] |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[1] | Category 4 (Harmful if inhaled)[2] |

| Skin Corrosion/Irritation | Not Classified | Category 1 (Causes severe skin burns and eye damage) / Category 2 (Causes skin irritation)[2][3] |

| Serious Eye Damage/Irritation | Not Classified | Category 2A (Causes serious eye irritation)[3] |

| Skin Sensitization | Not Classified | Category 1 (May cause an allergic skin reaction)[2] |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (May cause respiratory irritation)[3] |

Hazard and Precautionary Statements

Based on the GHS classifications of the analogs, the following H and P statements should be considered when handling this compound.

| Statement Type | Code | Statement | Source Analog(s) |

| Hazard | H302 | Harmful if swallowed[1][2] | Both |

| Hazard | H312 | Harmful in contact with skin[1][2] | Both |

| Hazard | H314 | Causes severe skin burns and eye damage[2][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Hazard | H315 | Causes skin irritation[2][3] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Hazard | H317 | May cause an allergic skin reaction[2] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Hazard | H319 | Causes serious eye irritation[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Hazard | H332 | Harmful if inhaled[1][2] | Both |

| Hazard | H335 | May cause respiratory irritation[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray[4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P264 | Wash skin thoroughly after handling[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P270 | Do not eat, drink or smoke when using this product[5] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area[3][5] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[5] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P405 | Store locked up[4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, as inferred from its analogs, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures

-

Avoid all personal contact, including inhalation.

-

Prevent the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Keep containers tightly sealed when not in use.

-

Wash hands thoroughly after handling.

Spill and Emergency Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent entry into the area.

-

Follow institutional emergency response protocols.

-

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen bromide and nitrogen oxides, may be generated by thermal decomposition or combustion.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. This material may be considered a hazardous waste.

Toxicological Information

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows relevant to the safe handling of this hazardous chemical.

Caption: Hazard Response Workflow for Accidental Exposure.

Caption: Safe Handling and Storage Logical Flow.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Evolving Landscape of Phenylacetonitriles: A Technical Guide to the Potential Biological Activity of 2-Bromo-4,5-dimethoxyphenylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of bromine and dimethoxy substituents onto this scaffold, specifically in the form of 2-Bromo-4,5-dimethoxyphenylacetonitrile, presents a compelling yet underexplored area for drug discovery. While direct biological data on this precise molecule is nascent, a comprehensive analysis of structurally analogous compounds containing the 2-bromo-4,5-dimethoxyphenyl moiety reveals a significant potential for diverse biological activities. This technical guide synthesizes the available data on related brominated and dimethoxylated phenyl derivatives to forecast the potential therapeutic applications of this compound and its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a foundational resource for researchers poised to investigate this promising class of compounds, complete with extrapolated experimental protocols and visualized signaling pathways.

Introduction: The Therapeutic Potential of the 2-Bromo-4,5-dimethoxyphenyl Moiety

The 2-bromo-4,5-dimethoxyphenyl structural motif is a recurring feature in a variety of biologically active molecules. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups creates a unique electronic environment that can influence molecular interactions with biological targets. This substitution pattern has been associated with a range of pharmacological effects, from cytotoxicity in cancer cells to inhibition of key enzymes. The addition of a nitrile group, as in this compound, further enhances the molecule's chemical reactivity and potential for targeted drug design. This guide will explore the biological activities of structurally related compounds to build a predictive framework for the therapeutic potential of novel derivatives of this compound.

Predicted Biological Activities and Supporting Data from Analogous Compounds

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize the quantitative data from these analogous compounds.

Anticancer Activity

Structurally related compounds bearing the bromo-dimethoxy-phenyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the disruption of microtubule dynamics, a critical process in cell division.

Table 1: Anticancer Activity of 2-Bromo-4,5-dimethoxyphenyl Analogs

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chromene | 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Various | Potent in vitro cytotoxicity | [1] |

| Benzenesulphonamide | N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | MCF7 (Breast) | Potent | [2] |

| Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Induced apoptosis | [3] |

| Curcumin Derivative | Bromo derivative of Curcumin | HCT-116 | Comparable to doxorubicin | [4] |

Antimicrobial Activity

The presence of bromine and methoxy groups on an aromatic ring is a common feature in compounds with antimicrobial properties. Chalcone derivatives with a bromo-dimethoxy substitution pattern have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Bromo-dimethoxychalcone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli | 11 ± 0.3 | - | [5] |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. typhimurium | 15 ± 0.7 | - | [5] |

| Diazenyl chalcone (C-22) | Various pathogenic strains | - | 1.95–3.90 | [6] |

| Pyrazine-based chalcone (CH-0y) | Staphylococci | - | 15.625 - 62.5 (µM) | [7] |

| Polyoxygenated Chalcone | S. aureus | - | 50 | [8] |

Experimental Protocols

The following section details the methodologies for the synthesis of precursor molecules and key biological assays, extrapolated from the available literature on analogous compounds. These protocols can serve as a starting point for the synthesis and evaluation of novel this compound derivatives.

Synthesis of Phenylacetonitrile Derivatives

The synthesis of substituted phenylacetonitriles can be achieved through various methods. A common approach involves the bromination of a substituted benzaldehyde followed by a reaction to introduce the acetonitrile moiety.

Protocol 1: Synthesis of a Substituted Phenylacetonitrile

-

Step 1: Bromination of 3,4-dimethoxybenzaldehyde. In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid. Cool the solution in an ice bath. Add bromine dropwise with constant stirring while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.

-

Step 2: Knoevenagel Condensation. To a solution of 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add an active methylene compound such as malononitrile or ethyl cyanoacetate, and a basic catalyst (e.g., piperidine or sodium ethoxide). Reflux the mixture for several hours. After cooling, the product can be isolated by filtration or extraction.

-

Step 3: Reduction (if necessary). If the product from Step 2 contains a double bond, it can be reduced using a standard reducing agent like sodium borohydride or through catalytic hydrogenation to yield the saturated phenylacetonitrile derivative.

Biological Assays

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the anticancer potential of compounds that may act as microtubule-destabilizing agents.[9][10][11][12][13]

-

Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., G-PEM buffer), 96-well microplates, temperature-controlled microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Reconstitute purified tubulin in ice-cold polymerization buffer containing GTP.

-

Initiate the polymerization by adding the tubulin solution to each well of the 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Materials: Bacterial cultures, Mueller-Hinton broth (MHB), 96-well microplates, sterile pipette tips, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.

-

Add the bacterial suspension to each well of the microplate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms of Action

To aid in the conceptualization of the potential biological effects of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by these compounds and a typical experimental workflow.

Signaling Pathway

The anticancer activity of many phenyl-containing compounds, including those with bromo and methoxy substitutions, often involves the disruption of the cell cycle and induction of apoptosis. One of the key signaling pathways implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[14]

Caption: Predicted modulation of the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains to be established, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the 2-bromo-4,5-dimethoxyphenyl moiety in molecules with demonstrated anticancer and antimicrobial activities suggests a high probability of similar bioactivities in this novel class of compounds. The provided experimental protocols and conceptual frameworks for their mechanism of action are intended to serve as a valuable resource for researchers entering this promising field. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a panel of biological assays to validate these predictions and uncover their full therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing their potency and selectivity, potentially leading to the development of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

The Versatile Virtuoso: 2-Bromo-4,5-dimethoxyphenylacetonitrile as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, enabling the construction of complex molecular architectures with efficiency and precision. 2-Bromo-4,5-dimethoxyphenylacetonitrile is one such cornerstone, a versatile intermediate prized for its unique combination of reactive sites that offer a gateway to a diverse array of valuable compounds, particularly in the realm of medicinal chemistry. This technical guide delves into the core synthetic applications of this powerful building block, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their quest for novel molecular entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| CAS Number | 51655-39-1 | [1] |

| Appearance | Crystalline solid | General Knowledge |

| ¹H NMR (CDCl₃, 400MHz) | δ 3.84 (s, 6H, 2 x -OCH₃), δ 5.84 (s, 2H, -CH₂CN), δ 7.0-7.2 (m, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃, 100MHz) | δ 56.0 (2C, -OCH₃), δ 23.0 (-CH₂CN), δ 112.0 (Ar-C), δ 114.0 (Ar-C), δ 115.0 (Ar-C-Br), δ 118.0 (-CN), δ 125.0 (Ar-C), δ 149.0 (Ar-C-O), δ 150.0 (Ar-C-O) | |

| IR (KBr, cm⁻¹) | ν ~2250 (C≡N stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1050 (C-O stretch) |

Note: NMR and IR data are predicted based on the chemical structure and typical values for similar compounds, as specific experimental data was not available in the provided search results.

The Synthetic Utility: A Trifecta of Reactivity

The synthetic prowess of this compound stems from three key reactive centers within its structure: the aromatic bromine atom, the activated methylene group, and the nitrile functionality. This trifecta of reactivity allows for a wide range of chemical transformations, making it a highly sought-after precursor in multi-step syntheses.

A logical workflow for the utilization of this compound in a synthetic project is depicted below.

Caption: Synthetic pathways from this compound.

Key Synthetic Transformations and Experimental Protocols

This section details some of the most important reactions involving this compound, providing generalized experimental protocols based on standard laboratory practices and information extrapolated from related compounds.

Synthesis of this compound

The starting material itself can be prepared from commercially available precursors. A common route starts from 3,4-dimethoxybenzaldehyde.

Reaction Scheme:

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde [2]

-

Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature while stirring.

-

Continue stirring for 6 hours at 20-30°C.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.

Note: Subsequent reduction, bromination of the alcohol, and cyanation would follow standard literature procedures.

Reactions at the Bromine Position: Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Generalized Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions at the α-Carbon: Alkylation

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a carbanion, which can then react with various electrophiles.

Generalized Protocol for α-Alkylation:

-

Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78°C or 0°C).

-

Add a strong base (e.g., LDA, NaH, 1.1 equivalents) dropwise and stir for 30-60 minutes.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash, dry, and purify as described previously.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important moieties such as carboxylic acids and primary amines.

Protocol for Nitrile Hydrolysis to Carboxylic Acid:

-

Suspend this compound (1 equivalent) in a mixture of ethanol and water.

-

Add a concentrated aqueous solution of a strong base (e.g., NaOH, 6M) or a strong acid (e.g., H₂SO₄, 50%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and, if basic, acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

Protocol for Nitrile Reduction to Primary Amine:

-

In a flame-dried flask under an inert atmosphere, suspend a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄, 1.5-2 equivalents) in dry THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of this compound (1 equivalent) in dry THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous Na₂SO₄, concentrate, and purify the amine, often by conversion to a salt.

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals. A notable example is its structural relationship to intermediates used in the synthesis of Ivabradine, a heart rate-lowering agent.[3][4] While the direct precursor to a key intermediate in Ivabradine synthesis is the corresponding propanenitrile, the underlying chemical principles and transformations are highly relevant. The synthesis of various alkaloids and other nitrogen-containing heterocyclic compounds also benefits from building blocks with this substitution pattern.[5][6]

The general synthetic logic involves using the bromo-dimethoxyphenyl core to construct a larger molecular framework, often involving intramolecular cyclization reactions.

Caption: General strategy for complex molecule synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound and its precursors.

Table 1: Synthesis of Precursors to this compound

| Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |

| Bromination | 3,4-Dimethoxybenzaldehyde | Br₂, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5 | [2] |

| Knoevenagel Condensation | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, KOH | 2-Bromo-4,5-dimethoxycinnamonitrile | 71.3 | [2] |

| Reduction | 2-Bromo-4,5-dimethoxycinnamonitrile | H₂, Pd/C | 2-Bromo-4,5-dimethoxyphenylpropanenitrile | 84.6 | [2] |

Note: The final step shown is for the propanenitrile derivative, as direct synthesis yields for the acetonitrile were not detailed in the search results. The principles are analogous.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its strategically placed functional groups—the reactive bromine atom, the acidic α-carbon, and the transformable nitrile group—provide a rich platform for molecular elaboration. This guide has provided a comprehensive overview of its synthetic potential, complete with illustrative reaction schemes and detailed experimental protocols. For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, a thorough understanding and proficient application of the chemistry of this compound can be a significant asset in accelerating discovery and development programs.

References

- 1. 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile [myskinrecipes.com]

- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 4. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 5. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4,5-dimethoxyphenylacetonitrile with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organic halide has found extensive use in the pharmaceutical industry for synthesizing complex molecules and drug candidates.[1][3][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[5][6]

This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-4,5-dimethoxyphenylacetonitrile with various arylboronic acids. The starting aryl bromide contains electron-donating methoxy groups, which can make it less reactive towards oxidative addition, a critical step in the catalytic cycle.[7] Therefore, the selection of a robust catalyst system, often involving bulky and electron-rich phosphine ligands, is crucial for achieving high yields.[5][7][8]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1: General reaction scheme.

Experimental Protocol

This protocol provides a general method that can be optimized for specific arylboronic acids. For electron-rich and potentially sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often required.[5][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand: e.g., SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) or Triphenylphosphine (PPh₃) (4-10 mol%)

-

Base: e.g., Potassium phosphate (K₃PO₄) (2.0-3.0 equiv) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent: e.g., 1,4-Dioxane/water (4:1 to 10:1 mixture), Toluene, or DMF

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask)

-

Magnetic stirrer and heating mantle or oil bath

-

Solvents for workup and purification (e.g., Ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

-

Purification system (e.g., Flash column chromatography with silica gel)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).[7]

-

Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.[7]

-

Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 4 to 24 hours, depending on the specific substrates and conditions.[7]

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 90 | 16 | 91 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 79 |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 82 |

Visualizations

Experimental Workflow

The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki coupling involves a catalytic cycle centered on a palladium complex.[2][9] The generally accepted steps are: oxidative addition, transmetalation, and reductive elimination.[2][10]

References